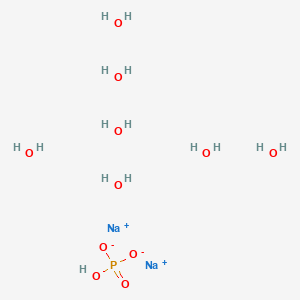

Sodium phosphate dibasic heptahydrate

Beschreibung

Eigenschaften

IUPAC Name |

disodium;hydrogen phosphate;heptahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.H3O4P.7H2O/c;;1-5(2,3)4;;;;;;;/h;;(H3,1,2,3,4);7*1H2/q2*+1;;;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYLIXCKOHOHGKQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.OP(=O)([O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H15Na2O11P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7632-05-5 (Parent) | |

| Record name | Sodium phosphate, dibasic, heptahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10872533 | |

| Record name | Sodium monohydrogen phosphate heptahydrate (2:1:7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White odorless crystals; [Alfa Aesar MSDS] | |

| Record name | Disodium phosphate heptahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17645 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7782-85-6 | |

| Record name | Sodium phosphate, dibasic, heptahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium monohydrogen phosphate heptahydrate (2:1:7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM PHOSPHATE, DIBASIC, HEPTAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70WT22SF4B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Role of Sodium Phosphate Dibasic Heptahydrate in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Sodium phosphate (B84403) dibasic heptahydrate (Na₂HPO₄·7H₂O) is a hydrated salt of disodium (B8443419) hydrogen phosphate, a fundamental and versatile reagent in molecular biology. Its primary role stems from its exceptional buffering capacity, which is critical for maintaining stable pH conditions in a wide array of biochemical and molecular processes. This guide provides a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Core Function: A Robust Buffering Agent

The phosphate buffer system is a cornerstone of in vitro biological experimentation. Phosphoric acid is a triprotic acid, meaning it has three dissociation constants (pKa values), allowing for the formulation of buffers over a broad pH range.[1] The most relevant pKa for biological applications is pKa₂, which is approximately 7.2. This makes phosphate buffers highly effective in maintaining the physiological pH range of 6.5 to 7.5, crucial for the structure and function of most proteins and nucleic acids.[2]

Sodium phosphate dibasic heptahydrate, in conjunction with its acidic counterpart, sodium phosphate monobasic (NaH₂PO₄), forms the basis of these widely used buffer systems. The equilibrium between the dibasic (proton acceptor) and monobasic (proton donor) forms allows the buffer to resist significant pH changes upon the addition of an acid or base.

Quantitative Data Summary

The following tables provide a summary of typical concentrations and pH ranges for sodium phosphate-based buffers in various molecular biology applications.

Table 1: Phosphate Buffer Preparation for a Target pH of 7.4 (0.1 M)

| Component | Molecular Weight ( g/mol ) | Amount for 1 L | Final Concentration (mM) |

| This compound | 268.07 | 20.214 g | 75.407 |

| Sodium Phosphate Monobasic Monohydrate | 137.99 | 3.394 g | 24.593 |

Source: Adapted from buffer preparation recipes.[1]

Table 2: Composition of 1X Phosphate Buffered Saline (PBS) for Cell Culture

| Component | Molecular Weight ( g/mol ) | Amount for 1 L | Final Concentration (mM) |

| Sodium Chloride (NaCl) | 58.44 | 8.0 g | 137 |

| Potassium Chloride (KCl) | 74.55 | 0.2 g | 2.7 |

| Sodium Phosphate Dibasic | 141.96 | 1.44 g | 10 |

| Potassium Phosphate Monobasic | 136.09 | 0.24 g | 1.8 |

Source: Adapted from PBS preparation protocols.[3][4][5]

Table 3: Typical Concentration Ranges of Sodium Phosphate in Molecular Biology Applications

| Application | Typical Concentration Range | pH Range | Notes |

| DNA/RNA Electrophoresis | 1 - 20 mM | 7.0 - 8.5 | Sodium phosphate buffer can be used as an alternative to TAE or TBE buffers.[6] |

| PCR | Generally avoided | - | Phosphate ions can inhibit Taq polymerase activity.[7] |

| Protein Crystallization | 25 mM - 1.0 M | 4.5 - 9.0 | Acts as both a buffering agent and a precipitant.[8][9] |

| Cell Lysis | 50 - 100 mM | 7.0 - 8.0 | Used to maintain pH during the disruption of cells to release intracellular contents. |

| Nucleic Acid Hybridization | 10 mM - 1.0 M | 7.0 - 7.4 | A component of hybridization buffers to maintain stable conditions for probe-target binding.[10] |

| Enzyme Assays | 20 - 100 mM | 6.0 - 8.0 | Provides a stable pH environment for optimal enzyme activity.[11] |

| Western Blotting (Wash Buffer) | 10 mM | 7.2 - 7.4 | As a component of PBST (Phosphate-Buffered Saline with Tween-20).[12][13] |

Key Applications in Molecular Biology

Preparation of Buffers for a Multitude of Applications

The most prominent role of this compound is in the preparation of buffer solutions, most notably Phosphate Buffered Saline (PBS). PBS is an isotonic solution that is non-toxic to cells, making it indispensable for a variety of applications[5][14]:

-

Cell Culture: Used for washing cells, as a diluent, and for rinsing containers.[14]

-

Protein and Nucleic Acid Stability: The phosphate ions help to maintain the native conformation of proteins and the double-helical structure of DNA.[15]

-

Biochemical Assays: Provides a stable pH environment for enzymatic reactions.[16]

Nucleic Acid Extraction and Purification

Sodium phosphate buffers are integral to protocols for extracting DNA and RNA from various sources, particularly from soil samples with high clay content. The phosphate ions compete with the nucleic acids for binding sites on soil particles, thereby facilitating the release of DNA into the lysis solution.

Electrophoresis

While Tris-acetate-EDTA (TAE) and Tris-borate-EDTA (TBE) are the most common buffers for DNA agarose (B213101) gel electrophoresis, sodium phosphate buffer can also be utilized.[6] It offers good buffering capacity and can be advantageous in specific applications, although it may interfere with downstream enzymatic reactions that are sensitive to phosphate.[6]

Protein Crystallization

In structural biology, sodium phosphate is a widely used reagent in protein crystallization screens. It serves a dual purpose: it acts as a buffering agent to maintain the optimal pH for protein stability and as a precipitating agent to induce the formation of protein crystals. The concentration of the phosphate buffer is a critical parameter that is varied to find the ideal conditions for crystallization.

Western Blotting

Phosphate-buffered saline, often with the addition of a detergent like Tween-20 (PBST), is a standard wash buffer in western blotting protocols.[12][13] It is used to remove non-specifically bound antibodies, reducing background noise and improving the specificity of the detection. However, it's important to note that for the detection of phosphorylated proteins, Tris-based buffers are recommended as phosphate ions can interfere with the binding of anti-phospho antibodies.[17][18]

Experimental Protocols

Protocol 1: Preparation of 1X Phosphate Buffered Saline (PBS) for Cell Culture

This protocol outlines the preparation of 1 liter of 1X PBS at a pH of 7.4.

Materials:

-

Sodium Chloride (NaCl)

-

Potassium Chloride (KCl)

-

Sodium Phosphate Dibasic (Na₂HPO₄)

-

Potassium Phosphate Monobasic (KH₂PO₄)

-

Distilled Water (dH₂O)

-

Hydrochloric Acid (HCl) for pH adjustment

-

Beaker (1 L)

-

Graduated cylinder

-

Magnetic stirrer and stir bar

-

pH meter

-

Autoclave or 0.22 µm filter for sterilization

Methodology:

-

Dissolve Salts: To 800 mL of distilled water in a 1 L beaker, add the following reagents while stirring with a magnetic stirrer:

-

8 g of NaCl

-

0.2 g of KCl

-

1.44 g of Na₂HPO₄

-

0.24 g of KH₂PO₄

-

-

Adjust pH: Once the salts are completely dissolved, adjust the pH of the solution to 7.4 using HCl. Add the acid dropwise while monitoring the pH with a calibrated pH meter.

-

Final Volume: Add distilled water to bring the final volume to 1 liter.

-

Sterilization: Sterilize the PBS solution by autoclaving for 20 minutes at 121°C and 15 psi, or by passing it through a 0.22 µm filter.

-

Storage: Store the sterile 1X PBS at room temperature.[3][4]

Protocol 2: DNA Extraction from Soil using a Phosphate Lysis Buffer

This protocol is adapted for the efficient extraction of DNA from soil samples, particularly those with high clay content.

Materials:

-

Soil sample (200 mg, dried and ground)

-

1 M Sodium Phosphate Buffer (pH 7.2) with 0.5% Sodium Dodecyl Sulfate (SDS)

-

Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

-

Chloroform:Isoamyl Alcohol (24:1)

-

Polyethylene Glycol (PEG) 6000 (30% w/v)

-

5 M NaCl

-

70% Ethanol (B145695) (ice-cold)

-

TE Buffer (10 mM Tris, 1 mM EDTA, pH 8.0)

-

Microcentrifuge tubes (2 mL)

-

Bead beating tubes with tungsten carbide beads

-

Vortexer

-

Microcentrifuge

-

Incubator or water bath at 65°C

-

Vacuum centrifuge

Methodology:

-

Cell Lysis:

-

Place 200 mg of the prepared soil sample into a bead beating tube.

-

Add the appropriate volume of 1 M Phosphate Buffer with 0.5% SDS.

-

Perform bead beating for 1 minute at 25 Hz.

-

Incubate the sample at 65°C for 10 minutes.

-

-

Initial Centrifugation: Centrifuge the tubes at 7,380 x g for 1 minute.

-

Supernatant Transfer and Dilution: Transfer 90 µL of the supernatant to a new 2 mL tube and dilute it 1:10 by adding 810 µL of sterile distilled water.

-

Phenol Extraction: Add 900 µL of phenol:chloroform:isoamyl alcohol, vortex thoroughly, and centrifuge at 7,380 x g for 10 minutes.

-

Aqueous Phase Transfer: Carefully transfer 800 µL of the upper aqueous phase to a new 2 mL tube.

-

Chloroform Extraction: Perform two extractions with an equal volume of chloroform:isoamyl alcohol to remove residual phenol. After each extraction, centrifuge as in step 4 and transfer the aqueous phase to a new tube.

-

DNA Precipitation:

-

To the final aqueous phase, add 200 µL of 30% PEG 6000 and 100 µL of 5 M NaCl.

-

Mix by inverting and incubate at room temperature for 20 minutes.

-

Pellet the DNA by centrifuging at 16,000 x g for 20 minutes.

-

-

DNA Washing:

-

Carefully discard the supernatant.

-

Wash the DNA pellet twice with 500 µL of ice-cold 70% ethanol. Centrifuge at 16,000 x g for 5 minutes after each wash.

-

-

Drying and Resuspension:

-

After the final wash, remove all residual ethanol and air-dry the pellet or use a vacuum centrifuge for 10-15 minutes.

-

Resuspend the DNA pellet in 50 µL of TE buffer. To aid dissolution, incubate at 42°C for 2 hours.

-

-

Quality Control: Assess the quality and quantity of the extracted DNA using agarose gel electrophoresis and spectrophotometry.

Source: Adapted from a protocol for DNA extraction from subsoils.[19]

Mandatory Visualizations

Diagram 1: Workflow for Preparing 1X Phosphate Buffered Saline (PBS)

Caption: Workflow for the preparation of 1X Phosphate Buffered Saline (PBS).

Diagram 2: Experimental Workflow for DNA Extraction from Soil

References

- 1. Phosphate Buffer (pH 5.8 to 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 2. peakproteins.com [peakproteins.com]

- 3. stjohnslabs.com [stjohnslabs.com]

- 4. Phosphate Buffered Saline (PBS) - Sharebiology [sharebiology.com]

- 5. PBS (Phosphate Buffered Saline) (1X, pH 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Buffers for Biochemical Reactions [promega.jp]

- 8. journals.iucr.org [journals.iucr.org]

- 9. hamptonresearch.com [hamptonresearch.com]

- 10. DNA surface hybridization regimes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. Western Blotting Protocols | Life Science Research | Merck [merckmillipore.com]

- 13. bostonbioproducts.com [bostonbioproducts.com]

- 14. mlsu.ac.in [mlsu.ac.in]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. rpicorp.com [rpicorp.com]

- 17. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 18. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 19. Improved Protocol for DNA Extraction from Subsoils Using Phosphate Lysis Buffer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sodium Phosphate Dibasic Heptahydrate for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of sodium phosphate (B84403) dibasic heptahydrate, its applications in a laboratory setting, and detailed experimental protocols.

Core Chemical and Physical Properties

Sodium phosphate dibasic heptahydrate, also known as disodium (B8443419) hydrogen phosphate heptahydrate, is a hydrated salt of phosphoric acid.[1] It is a white, crystalline powder or granular substance that is highly soluble in water.[2] This compound is widely utilized in various scientific applications, primarily as a buffering agent to maintain a stable pH environment.[2][3]

Quantitative Data Summary

| Property | Value | References |

| Molecular Formula | Na₂HPO₄·7H₂O | [3] |

| Molecular Weight | 268.07 g/mol | |

| Appearance | White crystalline powder or colorless crystals | [3] |

| Density | 1.68 g/mL at 25 °C | |

| Melting Point | 48 °C (loses water of crystallization) | [4] |

| Solubility in Water | 154 g/L | [5] |

| pH (5% solution) | 8.7 - 9.3 at 25 °C | |

| pKa of Phosphoric Acid | pKa₁ = 2.14, pKa₂ = 7.20, pKa₃ = 12.37 | [6] |

Understanding the Buffering Action

Phosphoric acid is a triprotic acid, meaning it can donate three protons.[6] This characteristic gives it three pKa values, making phosphate buffers effective over a wide pH range.[6] this compound, in conjunction with its acidic counterpart, sodium phosphate monobasic, is a key component of phosphate buffers, which are most effective in the pH range of 6.2 to 8.2, making them ideal for many biological applications.

Caption: Dissociation equilibria of phosphoric acid.

Laboratory Applications and Experimental Protocols

This compound is a versatile reagent used in numerous laboratory procedures, including the preparation of buffers for enzymatic assays, protein purification, and cell culture.

Preparation of 0.1 M Phosphate Buffer (pH 7.4)

This protocol outlines the preparation of a standard phosphate buffer, a ubiquitous reagent in life science research.

Methodology:

-

Prepare Stock Solutions:

-

0.2 M Sodium Phosphate Monobasic (NaH₂PO₄) solution: Dissolve 27.6 g of NaH₂PO₄·H₂O in deionized water and bring the final volume to 1 L.

-

0.2 M Sodium Phosphate Dibasic (Na₂HPO₄) solution: Dissolve 53.6 g of Na₂HPO₄·7H₂O in deionized water and bring the final volume to 1 L.

-

-

Mix Stock Solutions: To achieve a pH of 7.4, mix 19.0 mL of the 0.2 M sodium phosphate monobasic solution with 81.0 mL of the 0.2 M sodium phosphate dibasic solution.

-

Final Volume: Adjust the final volume to 200 mL with deionized water.

-

pH Verification: Confirm the final pH with a calibrated pH meter and adjust as necessary with small additions of the appropriate stock solution.

Caption: Workflow for preparing 0.1 M Phosphate Buffer (pH 7.4).

Lactate (B86563) Dehydrogenase (LDH) Assay

Phosphate buffers are commonly used in enzyme kinetics studies. The following is a protocol for a lactate dehydrogenase (LDH) assay, which measures enzyme activity by monitoring the change in absorbance at 340 nm.

Methodology:

-

Prepare Reagents:

-

Assay Buffer: 100 mM potassium phosphate buffer, pH 7.0, containing 2 mM EDTA.

-

Substrate Solution: Prepare a solution of L-lactate in the assay buffer.

-

Cofactor Solution: Prepare a solution of NAD⁺ in the assay buffer.

-

-

Sample Preparation:

-

Assay Procedure:

-

In a cuvette, combine the assay buffer, substrate solution, and cofactor solution.

-

Initiate the reaction by adding the enzyme sample (tissue homogenate or cell lysate).

-

Immediately measure the absorbance at 340 nm over time using a spectrophotometer. The rate of increase in absorbance corresponds to the rate of NADH formation and is proportional to LDH activity.

-

Caption: Experimental workflow for a Lactate Dehydrogenase (LDH) assay.

Affinity Chromatography for Antibody Purification

Phosphate-buffered saline (PBS) is a standard buffer used in affinity chromatography for antibody purification.

Methodology:

-

Prepare Buffers:

-

Binding/Wash Buffer: Phosphate Buffered Saline (PBS), pH 7.4 (e.g., 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄, 137 mM NaCl, 2.7 mM KCl).

-

Elution Buffer: 0.1 M glycine-HCl, pH 2.5-3.0.

-

Neutralization Buffer: 1 M Tris-HCl, pH 8.5.

-

-

Column Equilibration: Equilibrate the affinity column (e.g., Protein A or Protein G) with 5-10 column volumes of Binding/Wash Buffer.

-

Sample Loading: Load the clarified antibody-containing sample onto the column.

-

Washing: Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound antibody with the Elution Buffer. Collect fractions into tubes containing a small amount of Neutralization Buffer to immediately raise the pH and preserve antibody activity.

-

Buffer Exchange: Desalt the purified antibody into a suitable storage buffer (e.g., PBS) using dialysis or a desalting column.

Caption: Logical flow of an antibody affinity chromatography procedure.

Safety, Storage, and Handling

-

Safety Precautions: While not considered highly hazardous, this compound may cause mild eye, skin, and respiratory tract irritation.[8] It is recommended to wear appropriate personal protective equipment, including safety glasses and gloves, when handling the powder.

-

Storage: Store in a tightly closed container in a cool, dry place.[9] The anhydrous form is hygroscopic and will absorb moisture from the air.[8]

-

Handling: Minimize dust generation during handling.[8] Aqueous solutions are stable and can be sterilized by autoclaving.[9]

This guide provides essential information for the safe and effective use of this compound in a laboratory setting. For specific applications, it is always recommended to consult detailed protocols and safety data sheets.

References

- 1. conductscience.com [conductscience.com]

- 2. arigobio.com [arigobio.com]

- 3. rpicorp.com [rpicorp.com]

- 4. jostchemical.com [jostchemical.com]

- 5. gen9bio.com [gen9bio.com]

- 6. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. nipro.co.jp [nipro.co.jp]

- 9. affinity purification [wwwuser.gwdguser.de]

The Core Buffering Mechanism of Disodium Hydrogen Phosphate Heptahydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disodium (B8443419) hydrogen phosphate (B84403) heptahydrate (Na₂HPO₄·7H₂O) is a crystalline solid widely utilized in biochemical, pharmaceutical, and molecular biology research for its exceptional buffering capabilities.[1][2][3] This technical guide provides a comprehensive overview of the core buffering mechanism of disodium hydrogen phosphate heptahydrate, offering detailed chemical principles, experimental protocols, and quantitative data to aid researchers in its effective application.

Fundamental Chemical Principles

Disodium hydrogen phosphate is a sodium salt of phosphoric acid.[4] Phosphoric acid is a triprotic acid, meaning it can donate three protons, exhibiting three distinct dissociation constants (pKa values).[5][6] The buffering capacity of phosphate-based buffers is most effective near these pKa values.[6]

The relevant equilibrium for the buffering action of disodium hydrogen phosphate is the second dissociation of phosphoric acid, involving the dihydrogen phosphate (H₂PO₄⁻) and hydrogen phosphate (HPO₄²⁻) ions:

H₂PO₄⁻ ⇌ H⁺ + HPO₄²⁻

Disodium hydrogen phosphate provides the hydrogen phosphate ion (HPO₄²⁻), which acts as a weak base, while a conjugate acid, typically monosodium phosphate (NaH₂PO₄) or monopotassium phosphate (KH₂PO₄), provides the dihydrogen phosphate ion (H₂PO₄⁻), the weak acid component.[4][7]

The buffering mechanism relies on the ability of this conjugate acid-base pair to resist changes in pH upon the addition of an acid or a base.[4]

-

Addition of Acid (H⁺): The hydrogen phosphate ion (HPO₄²⁻) accepts the excess protons, shifting the equilibrium to the left to form dihydrogen phosphate (H₂PO₄⁻).[7]

-

Addition of Base (OH⁻): The dihydrogen phosphate ion (H₂PO₄⁻) donates a proton to neutralize the hydroxide (B78521) ions, forming hydrogen phosphate (HPO₄²⁻) and water.[7]

This equilibrium effectively maintains the pH of the solution within a specific range. Phosphate buffers are most effective in the pH range of 6.2 to 8.2, which encompasses the second pKa of phosphoric acid (pKa₂).[8]

Chemical Equilibrium of the Phosphate Buffer System

Caption: The equilibrium between dihydrogen phosphate and hydrogen phosphate ions forms the basis of the phosphate buffer system.

Quantitative Data

The physical and chemical properties of disodium hydrogen phosphate heptahydrate are crucial for accurate buffer preparation.

| Property | Value | Reference |

| Chemical Formula | Na₂HPO₄·7H₂O | [1][2] |

| Molecular Weight | 268.07 g/mol | [1][9] |

| Appearance | White, crystalline solid | [1][2] |

| Solubility in Water | Highly soluble | [1][2][3] |

| pKa₂ of Phosphoric Acid (25 °C) | 6.82 - 7.21 | [5][6][10] |

| Optimal Buffering pH Range | 5.8 - 8.0 | [8][11][12] |

Note: The heptahydrate form is hygroscopic and can effloresce (lose water molecules) in warm, dry air.[1][3]

Experimental Protocols

Accurate preparation of phosphate buffers is critical for reproducible experimental results. The following are examples of common protocols.

Preparation of a 0.1 M Sodium Phosphate Buffer (pH 7.2)

This protocol utilizes stock solutions of the acidic and basic components.

Materials:

-

Disodium hydrogen phosphate heptahydrate (Na₂HPO₄·7H₂O)

-

Monosodium phosphate dihydrate (NaH₂PO₄·2H₂O)

-

Distilled or deionized water

-

pH meter

-

Volumetric flasks and graduated cylinders

-

Magnetic stirrer and stir bar

Procedure:

-

Prepare a 0.2 M Disodium Hydrogen Phosphate Solution (Solution A): Dissolve 35.61 g of Na₂HPO₄·2H₂O (or an equivalent molar amount of Na₂HPO₄·7H₂O) in distilled water and bring the final volume to 1000 mL.[13]

-

Prepare a 0.2 M Monosodium Phosphate Solution (Solution B): Dissolve 31.21 g of NaH₂PO₄·2H₂O in distilled water and bring the final volume to 1000 mL.[13]

-

Mix the Stock Solutions: To prepare 100 mL of a 0.1 M phosphate buffer at pH 7.2, mix the following volumes of the 0.2 M stock solutions and dilute with distilled water to a final volume of 200 mL (this will result in a 0.1 M buffer).

-

Solution A (Disodium Hydrogen Phosphate): 36.5 mL

-

Solution B (Monosodium Phosphate): 13.5 mL

-

-

pH Verification and Adjustment: Calibrate the pH meter and verify the pH of the final buffer solution. If necessary, adjust the pH by adding small volumes of Solution A (to increase pH) or Solution B (to decrease pH).

Preparation of Phosphate-Buffered Saline (PBS)

PBS is a commonly used isotonic buffer in biological research.

Materials:

-

Disodium hydrogen phosphate (anhydrous or hydrated form)

-

Potassium dihydrogen phosphate (KH₂PO₄)

-

Sodium chloride (NaCl)

-

Potassium chloride (KCl)

-

Distilled or deionized water

-

pH meter

Procedure for 1 L of 1x PBS:

-

Weigh out the following reagents:

-

8.0 g of NaCl

-

0.2 g of KCl

-

1.44 g of Na₂HPO₄ (anhydrous)

-

0.24 g of KH₂PO₄

-

-

Dissolve the reagents in 800 mL of distilled water.

-

Adjust the pH to 7.4 with HCl or NaOH if necessary.

-

Add distilled water to bring the final volume to 1 L.

-

Sterilize by autoclaving if required for your application.

Workflow for Phosphate Buffer Preparation

Caption: A generalized workflow for the preparation of phosphate buffer solutions.

Buffer Capacity

Buffer capacity (β) is a quantitative measure of a buffer's resistance to pH change upon the addition of an acid or base.[14] It is defined as the moles of an acid or base required to change the pH of one liter of the buffer by one unit.[14] The buffer capacity of a phosphate buffer is highest at its pKa₂ and is also dependent on the total concentration of the buffer components.[14] For most applications, a higher buffer concentration will provide a higher buffering capacity.

Considerations for Drug Development

In pharmaceutical formulations, the choice and concentration of a buffering agent are critical. Disodium hydrogen phosphate is often used in parenteral (intravenous) and ophthalmic solutions to maintain the pH within a physiologically compatible range, ensuring drug stability and minimizing patient discomfort.[1][3] However, it is important to note that phosphate buffers can interact with certain metal ions, such as calcium, leading to precipitation.[12] Therefore, compatibility studies are essential during formulation development.

Conclusion

Disodium hydrogen phosphate heptahydrate is a versatile and effective buffering agent for a wide range of scientific applications. A thorough understanding of its chemical properties, buffering mechanism, and proper preparation techniques is essential for its successful use in research and drug development. By carefully controlling the ratio of the conjugate acid and base, researchers can prepare stable and reliable phosphate buffer solutions tailored to their specific experimental needs.

References

- 1. DISODIUM HYDROGEN PHOSPHATE HEPTAHYDRATE - Ataman Kimya [atamanchemicals.com]

- 2. CAS 7782-85-6: Disodium hydrogen phosphate heptahydrate [cymitquimica.com]

- 3. DISODIUM HYDROGEN PHOSPHATE HEPTAHYDRATE - Ataman Kimya [atamanchemicals.com]

- 4. What is the mechanism of Disodium Phosphate? [synapse.patsnap.com]

- 5. Phosphate Buffer (pH 5.8 to 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 6. Phosphate Buffer Issues [chem.fsu.edu]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. Disodium phosphate - Wikipedia [en.wikipedia.org]

- 10. 磷酸氢二钠 NIST SRM 2186II | Sigma-Aldrich [sigmaaldrich.com]

- 11. Preparation of ph buffer solutions [delloyd.50megs.com]

- 12. BUFFERS [ou.edu]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Buffer Capacity & Calculations | ChemTalk [chemistrytalk.org]

An In-Depth Technical Guide to the Research Applications of Sodium Phosphate Dibasic Heptahydrate (CAS: 7782-85-6)

For Researchers, Scientists, and Drug Development Professionals

Sodium phosphate (B84403) dibasic heptahydrate (Na₂HPO₄·7H₂O), also known as disodium (B8443419) hydrogen phosphate heptahydrate, is a crystalline inorganic salt widely utilized in biomedical research and pharmaceutical development. Its primary function is as a high-capacity buffering agent, crucial for maintaining stable pH in a wide array of biological and chemical processes.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] This technical guide provides a comprehensive overview of its core research applications, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate understanding and implementation in a laboratory setting.

Core Properties and Specifications

Sodium phosphate dibasic heptahydrate is a white, crystalline powder that is highly soluble in water.[1][2][9] Its hygroscopic nature means it readily absorbs moisture from the air.[1][2] Key chemical and physical properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 7782-85-6 | [3][6][7][9][13] |

| Molecular Formula | Na₂HPO₄·7H₂O | [6][7][13] |

| Molecular Weight | 268.07 g/mol | [6][7][8][13] |

| Appearance | White crystalline powder or granules | [1][9][11] |

| Solubility in Water | Highly soluble (e.g., 100 mg/ml) | [2] |

| pH of Solution (5%) | 8.7 - 9.3 at 25°C | [10] |

| Purity (Assay) | ≥98.0% | [6][7][13] |

| Loss on Drying | 43.0 - 50.0% | [11] |

Key Research Applications

The versatility of this compound stems from its ability to act as a buffering agent in the physiological pH range, making it indispensable in numerous life science applications.

Biological Buffering Systems

The most prominent application is in the preparation of phosphate-based buffers, particularly Phosphate-Buffered Saline (PBS), which is isotonic and non-toxic to cells.[15] These buffers are fundamental for:

-

Cell Culture: Maintaining a stable pH environment is critical for optimal cell growth and function.[4][6] Phosphate buffers help to keep the pH of the culture medium within a narrow range, preventing cellular stress and ensuring the reproducibility of experiments.[4][6]

-

Enzymatic Assays: Enzyme activity is highly dependent on pH. Phosphate buffers provide a stable pH environment for studying enzyme kinetics and performing enzyme-based assays.[1][4][6]

-

Molecular Biology: Techniques such as DNA and RNA manipulation, electrophoresis, and hybridization often require a stable pH for the integrity and proper interaction of nucleic acids.[6][16]

-

Protein Purification and Analysis: Maintaining a specific and stable pH is crucial during protein purification to ensure protein stability and activity.[4][6]

This protocol describes the preparation of a standard 0.1 M phosphate buffer.

Materials:

-

This compound (Na₂HPO₄·7H₂O)

-

Sodium phosphate monobasic monohydrate (NaH₂PO₄·H₂O)

-

Distilled or deionized water

-

pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flask (1 L)

-

Beakers

-

Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

Procedure:

-

Prepare Stock Solutions:

-

0.2 M this compound Solution: Dissolve 53.614 g of Na₂HPO₄·7H₂O in distilled water and bring the final volume to 1 L.

-

0.2 M Sodium Phosphate Monobasic Monohydrate Solution: Dissolve 27.6 g of NaH₂PO₄·H₂O in distilled water and bring the final volume to 1 L.

-

-

Prepare 0.1 M Phosphate Buffer (pH 7.4):

-

In a beaker, combine 19.0 ml of the 0.2 M sodium phosphate monobasic monohydrate solution with 81.0 ml of the 0.2 M this compound solution.[17]

-

Transfer the mixture to a 1 L volumetric flask.

-

Add distilled water to a final volume of 200 ml to achieve a 0.1 M final concentration.

-

-

pH Adjustment:

-

Calibrate the pH meter.

-

Measure the pH of the buffer solution.

-

Adjust the pH to 7.4 by adding small amounts of HCl or NaOH while stirring.

-

-

Sterilization and Storage:

-

For cell culture and other sterile applications, sterilize the buffer by autoclaving.

-

Store the buffer at room temperature.

-

| pH | Volume of 0.2 M NaH₂PO₄·H₂O (ml) | Volume of 0.2 M Na₂HPO₄·7H₂O (ml) |

| 5.8 | 92.0 | 8.0 |

| 6.0 | 87.7 | 12.3 |

| 6.2 | 81.5 | 18.5 |

| 6.4 | 73.5 | 26.5 |

| 6.6 | 62.5 | 37.5 |

| 6.8 | 49.0 | 51.0 |

| 7.0 | 39.0 | 61.0 |

| 7.2 | 28.0 | 72.0 |

| 7.4 | 19.0 | 81.0 |

| 7.6 | 13.0 | 87.0 |

| 7.8 | 8.5 | 91.5 |

| 8.0 | 5.3 | 94.7 |

| Volumes to be diluted to a final volume of 200 ml for a 0.1 M buffer. |

Drug Formulation and Development

In the pharmaceutical industry, this compound is a widely used excipient.[1][5][8][9] Its primary roles in drug formulation include:

-

pH Regulation: It helps to maintain the pH of injectable and ophthalmic solutions, ensuring the stability and efficacy of the active pharmaceutical ingredient (API).[1][5]

-

Buffering Agent in Lyophilized Products: In freeze-dried formulations, it helps to maintain the pH upon reconstitution and can contribute to the stability of the lyophilized cake.

-

Component of Parenteral Solutions: It is used in intravenous (IV) solutions to maintain electrolyte balance and pH.[1]

The following diagram illustrates the role of this compound in the formulation of a therapeutic protein.

Caption: Workflow for a therapeutic protein formulation.

Downstream Processing and Chromatography

Sodium phosphate buffers are extensively used in the downstream processing of biologics, particularly in chromatography steps for protein purification.[18][19]

-

Ion-Exchange Chromatography (IEX): Phosphate buffers are used as the mobile phase to control the pH and ionic strength, which are critical for the binding and elution of proteins from the IEX column.

-

Size-Exclusion Chromatography (SEC): Phosphate buffers are commonly used as the mobile phase to separate proteins based on their size in a stable pH environment.

-

Affinity Chromatography: In procedures like immobilized metal affinity chromatography (IMAC) for purifying His-tagged proteins, phosphate buffers are used in the equilibration, wash, and elution steps.[3]

This protocol outlines the purification of a His-tagged protein using a Nickel-NTA (Ni-NTA) resin.

Materials:

-

Cell lysate containing the His-tagged protein

-

Ni-NTA agarose (B213101) resin

-

Chromatography column

-

Lysis Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 10 mM Imidazole, pH 8.0

-

Wash Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 20 mM Imidazole, pH 8.0

-

Elution Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 250 mM Imidazole, pH 8.0

-

Note: this compound and sodium phosphate monobasic are used to prepare the sodium phosphate component of these buffers to the desired pH.

-

Procedure:

-

Column Preparation:

-

Pack the chromatography column with the Ni-NTA agarose resin.

-

Equilibrate the column with 5-10 column volumes (CVs) of Lysis Buffer.

-

-

Sample Loading:

-

Clarify the cell lysate by centrifugation.

-

Load the clarified lysate onto the equilibrated column.

-

-

Washing:

-

Wash the column with 10-20 CVs of Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the His-tagged protein from the column with 5-10 CVs of Elution Buffer.

-

Collect fractions and analyze for the presence of the purified protein (e.g., by SDS-PAGE).

-

Caption: His-Tag Protein Purification Workflow.

Role in Cell Signaling Research

While not a direct signaling molecule itself, the phosphate buffer system is crucial for studying cellular signaling pathways.[16] By maintaining a stable extracellular and intracellular pH, it ensures that the intricate network of signaling proteins functions correctly, allowing for the accurate study of cellular responses to various stimuli. The phosphate ions also contribute to the overall phosphate homeostasis, which is itself a critical aspect of cellular signaling.[16]

Caption: Role of Phosphate Buffer in Cell Signaling Studies.

Conclusion

This compound is a cornerstone reagent in research, drug development, and diagnostics. Its high buffering capacity in the physiological pH range makes it an essential component for a multitude of applications, from fundamental cell culture to the formulation of life-saving therapeutics. The detailed protocols and workflows provided in this guide serve as a practical resource for scientists and researchers to effectively utilize this versatile compound in their work. A thorough understanding of its properties and applications is key to ensuring the accuracy, reproducibility, and success of a wide range of scientific endeavors.

References

- 1. rsc.org [rsc.org]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. med.upenn.edu [med.upenn.edu]

- 4. research.cbc.osu.edu [research.cbc.osu.edu]

- 5. Preparing the Mobile Phases : Shimadzu SOPS [shimadzu.com.au]

- 6. sysy.com [sysy.com]

- 7. hamptonresearch.com [hamptonresearch.com]

- 8. High-Throughput Screening to Obtain Crystal Hits for Protein Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enzymatic Assay of Acid Phosphatase (EC 3.1.3.2) [sigmaaldrich.com]

- 10. chemimpex.com [chemimpex.com]

- 11. rpicorp.com [rpicorp.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. scbt.com [scbt.com]

- 14. Sodium Phosphate Dibasic, Heptahydrate, Granular, BiotechGrade, 98-100.5%, Spectrum™ Chemical | Fisher Scientific [fishersci.ca]

- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 16. A Microarray-Based Method to Perform Nucleic Acid Selections - PMC [pmc.ncbi.nlm.nih.gov]

- 17. static.igem.org [static.igem.org]

- 18. hplc.eu [hplc.eu]

- 19. interchim.fr [interchim.fr]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Sodium Phosphate Dibasic Heptahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of sodium phosphate (B84403) dibasic heptahydrate (Na₂HPO₄·7H₂O). The information presented herein is intended for use by researchers, scientists, and professionals in the field of drug development and formulation, offering detailed data and experimental context.

General and Physical Characteristics

Sodium phosphate dibasic heptahydrate is a hydrated salt of phosphoric acid. It is a white, odorless, crystalline powder or granular substance.[1] In warm, dry air, it can effloresce, meaning it loses its water of hydration.[2][3] The anhydrous form is known to be hygroscopic.[2][3]

A summary of its key physical and quantitative properties is presented in the table below for easy reference.

| Property | Value | Reference |

| Chemical Formula | Na₂HPO₄·7H₂O | [4] |

| Molecular Weight | 268.07 g/mol | [5] |

| Appearance | White crystalline solid/powder, colorless crystals | [2][6] |

| Melting Point | 48 °C (Elimination of water of crystallization) | [2][5][7] |

| Density | 1.68 g/cm³ at 20-25 °C | [2][5][7] |

| Solubility in Water | 154 g/L at 20 °C | [5][7][8] |

| Solubility in other solvents | Practically insoluble in ethanol | [2][3][9] |

| pH of Aqueous Solution | 8.7 - 9.3 (50 g/L in H₂O at 25 °C) | [5][8] |

Chemical Properties and Reactivity

This compound is primarily used as a buffering agent, helping to control pH levels in various formulations.[1] Its aqueous solutions are alkaline.[2]

Upon heating, this compound undergoes dehydration. It loses five molecules of water at 48 °C and all water of crystallization by 100 °C.[2] At higher temperatures (around 240 °C), the anhydrous form converts to tetrasodium (B8768297) pyrophosphate (Na₄P₂O₇).

This compound is incompatible with strong oxidizing agents and strong acids.

In an aqueous solution, this compound dissociates to form sodium ions (Na⁺) and hydrogen phosphate ions (HPO₄²⁻). The hydrogen phosphate ion is part of the phosphate buffer system and can act as a weak base.

Dissociation of this compound in Water.

Crystallographic and Spectroscopic Data

The infrared spectrum provides information about the functional groups present in the molecule. The IR spectrum of this compound shows a characteristic broad absorption band for the O-H stretching of the water of crystallization around 2975 cm⁻¹. The phosphate group (PO₄) also exhibits characteristic stretching and bending vibrations.

Experimental Protocols

The determination of the physical and chemical properties of pharmaceutical-grade substances like this compound is governed by standardized protocols, often detailed in pharmacopeias such as the United States Pharmacopeia (USP).

The melting range or temperature is determined using a capillary method.

Workflow for Melting Point Determination.

Methodology:

-

Sample Preparation: The substance is finely powdered and dried. It is then packed into a capillary tube to a specific height.

-

Apparatus: A calibrated melting point apparatus is used, which consists of a heating block and a thermometer or an automated detection system.[6]

-

Procedure: The capillary tube is placed in the apparatus. The temperature is raised at a controlled rate, typically 1-2 °C per minute, as it approaches the expected melting point.[6]

-

Data Recording: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded to define the melting range.

The pH of an aqueous solution of the substance is measured using a calibrated potentiometric system.

Methodology:

-

System Calibration: A pH meter is calibrated using a minimum of two standard buffer solutions with known pH values. The expected pH of the sample should fall within the range of the calibration buffers.[2][5]

-

Solution Preparation: A solution of a specified concentration (e.g., 5% or 50 g/L) of this compound in purified water is prepared.

-

Measurement: The calibrated electrode is rinsed and immersed in the sample solution. The measurement is taken once the reading stabilizes. All measurements are typically conducted at a controlled temperature, such as 25 ± 2 °C.[2]

Solubility is determined by finding the maximum amount of solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Methodology:

-

Equilibrium Method: An excess amount of the solid salt is added to a known volume of the solvent (e.g., water).

-

The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (i.e., the solution is saturated).

-

The undissolved solid is separated from the solution by filtration or centrifugation.

-

A known volume of the saturated solution is then analyzed (e.g., by gravimetric analysis after evaporating the solvent, or by titration) to determine the concentration of the dissolved salt. This concentration represents the solubility at that temperature.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. DISODIUM HYDROGEN PHOSPHATE HEPTAHYDRATE - Ataman Kimya [atamanchemicals.com]

- 3. GSRS [precision.fda.gov]

- 4. laboratorynotes.com [laboratorynotes.com]

- 5. gjphosphate.com [gjphosphate.com]

- 6. Phosphoric acid, disodium salt, heptahydrate | H15Na2O11P | CID 6096963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. Disodium phosphate - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

A Comprehensive Guide to Sodium Phosphate Dibasic Heptahydrate for the Research Laboratory

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of sodium phosphate (B84403) dibasic heptahydrate (Na₂HPO₄·7H₂O), a crucial reagent in a myriad of life science applications. From its fundamental chemical properties to its critical role in experimental protocols and drug formulations, this document serves as a comprehensive resource for laboratory personnel.

Core Properties and Specifications

Sodium phosphate dibasic heptahydrate, also known as disodium (B8443419) hydrogen phosphate heptahydrate, is a hydrated salt of phosphoric acid. Its consistent performance as a buffering agent makes it an indispensable tool in biological and biochemical research.[1] The heptahydrate form is a white, crystalline powder that is highly soluble in water.[2]

Below is a summary of its key chemical and physical properties:

| Property | Value | Reference |

| Chemical Formula | Na₂HPO₄·7H₂O | [3][4] |

| Molecular Weight | 268.07 g/mol | [5] |

| Appearance | Colorless or white crystalline solid | [3] |

| pH of 5% solution | 8.7 - 9.3 at 25°C | [5][6] |

| Solubility in water | ~35.8 g/L at 20°C | |

| Melting Point | 48°C | [7] |

For use in research and pharmaceutical applications, the purity of this compound is critical. The United States Pharmacopeia (USP) sets standards for its quality.

| USP Grade Specifications | Limit | Reference |

| Assay (dried basis) | 98.0% - 100.5% | [8][9] |

| Loss on Drying | 43.0% - 50.0% | [8][10] |

| Insoluble Matter | ≤ 0.4% | [8][10] |

| Chloride (Cl) | ≤ 0.06% | [8][10] |

| Sulfate (SO₄) | ≤ 0.2% | [8][10] |

| Arsenic (As) | ≤ 16 ppm | [8][10] |

| Heavy Metals | ≤ 20 ppm | [10] |

Safety and Handling

While not classified as a hazardous substance, proper laboratory safety practices should always be observed when handling this compound.[11] It can cause mild skin and eye irritation.[12][13] In case of contact, flush the affected area with plenty of water.[12] It is advisable to wear protective gloves and eye protection.[13] The material is hygroscopic and should be stored in a tightly closed container in a cool, dry place.[12][14]

Key Applications in the Research Lab

The primary function of this compound in a laboratory setting is as a buffering agent to maintain a stable pH.[2][3] This is crucial for a wide range of biological experiments where pH fluctuations can affect the structure and function of biomolecules.

Buffering in Biological Systems

Phosphate buffers are widely used because their buffering range of 6.0 to 8.0 is close to the physiological pH of most biological systems.[5] This makes them ideal for applications such as cell culture, enzyme assays, and protein purification.[10][15] In pharmaceutical formulations, phosphate buffers are essential for stabilizing active pharmaceutical ingredients (APIs), thereby ensuring their efficacy and extending their shelf life.[3][13]

Experimental Protocols

Preparation of 1X Phosphate-Buffered Saline (PBS)

Phosphate-Buffered Saline (PBS) is an isotonic buffer solution commonly used in biological research. The following is a standard protocol for the preparation of 1 liter of 1X PBS.

Materials:

-

This compound (Na₂HPO₄·7H₂O)

-

Sodium chloride (NaCl)

-

Potassium chloride (KCl)

-

Potassium phosphate monobasic (KH₂PO₄)

-

Distilled water

-

1M HCl and 1M NaOH for pH adjustment

-

Beaker or Duran bottle (1L)

-

Magnetic stirrer and stir bar

-

pH meter

-

Autoclave

Methodology:

-

Dissolve Salts: To 800 mL of distilled water in a 1L beaker, add the following reagents while stirring with a magnetic stirrer:

-

8 g of NaCl

-

0.2 g of KCl

-

1.44 g of Na₂HPO₄ (or an equivalent amount of the heptahydrate form)

-

0.24 g of KH₂PO₄[7]

-

-

Ensure Complete Dissolution: Continue stirring until all salts are completely dissolved.[12]

-

pH Adjustment: Calibrate the pH meter and carefully adjust the pH of the solution to 7.4 using 1M HCl or 1M NaOH.[4][7]

-

Final Volume Adjustment: Add distilled water to bring the final volume to 1 liter.[4][7]

-

Sterilization: Sterilize the PBS solution by autoclaving for 20 minutes at 121°C on a liquid cycle.[4][7]

-

Storage: Store the sterilized 1X PBS at room temperature.[4]

Use in Protein Purification

In protein purification protocols, such as affinity chromatography, a series of phosphate-based buffers are often employed to bind, wash, and elute the target protein.

Buffer Compositions:

-

Equilibration Buffer: 50 mM sodium phosphate, 150 mM NaCl, pH 8.0.[16] This buffer prepares the column for protein binding.

-

Wash Buffer: 50 mM sodium phosphate, 150 mM NaCl, 10 mM imidazole (B134444), pH 8.0.[16] This buffer removes non-specifically bound proteins.

-

Elution Buffer: 50 mM sodium phosphate, 150 mM NaCl, 250 mM imidazole, pH 8.0.[16] The high concentration of imidazole competes with the His-tagged protein for binding to the column resin, thus eluting the target protein.

General Protocol Outline:

-

Column Equilibration: Equilibrate the chromatography column with the Equilibration Buffer.

-

Sample Loading: Load the cell lysate containing the His-tagged protein onto the column.

-

Washing: Wash the column with the Wash Buffer to remove impurities.

-

Elution: Elute the target protein from the column using the Elution Buffer.

-

Analysis: Analyze the collected fractions for the presence of the purified protein.

Role in Drug Development

In the pharmaceutical industry, this compound is a widely used excipient. Its primary role is to act as a buffering agent in parenteral (injectable), ophthalmic (eye drops), and oral formulations.[2][3] By maintaining a stable pH, it helps to:

-

Ensure API Stability: Prevents the degradation of the active pharmaceutical ingredient, which can be sensitive to pH changes.[3]

-

Enhance Solubility: The solubility of many drugs is pH-dependent. Buffers help maintain the optimal pH for drug solubility.[5]

-

Improve Patient Comfort: For injectable and ophthalmic preparations, maintaining a pH close to physiological levels (around 7.4) is crucial to minimize irritation and discomfort.[5]

Conclusion

This compound is a versatile and essential reagent in the research laboratory and for drug development. Its well-characterized properties and reliable performance as a buffering agent make it a cornerstone of many experimental protocols. A thorough understanding of its properties, safe handling procedures, and applications is paramount for any researcher or scientist.

References

- 1. researchgate.net [researchgate.net]

- 2. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers | Pharmaguideline [pharmaguideline.com]

- 3. nbinno.com [nbinno.com]

- 4. stjohnslabs.com [stjohnslabs.com]

- 5. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]

- 6. research.cbc.osu.edu [research.cbc.osu.edu]

- 7. usbio.net [usbio.net]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. drugfuture.com [drugfuture.com]

- 10. rpicorp.com [rpicorp.com]

- 11. Preparation of PBS Solution [protocols.io]

- 12. Preparation of PBS Solution [protocols.io]

- 13. Pharmaceutical Buffers [chemical-sales.com]

- 14. Phosphate-buffered saline (PBS) (1x) [novoprolabs.com]

- 15. bitesizebio.com [bitesizebio.com]

- 16. Protocol for Buffer Preparation – BBS OER Lab Manual [ecampusontario.pressbooks.pub]

The Versatility of Sodium Phosphate Dibasic Heptahydrate in Biochemical Research and Pharmaceutical Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disodium hydrogen phosphate (B84403) heptahydrate (Na₂HPO₄·7H₂O), a hydrated salt of phosphoric acid, is a cornerstone reagent in biochemistry and a critical excipient in pharmaceutical formulations. Its prevalence stems from its exceptional buffering capacity in the physiological pH range, high water solubility, and general compatibility with biological systems. This technical guide provides an in-depth exploration of the applications of sodium phosphate dibasic heptahydrate, complete with quantitative data, detailed experimental protocols, and visualizations of key biochemical pathways and workflows.

Core Functionality: A Robust Buffering Agent

The primary role of this compound in biochemistry is as a component of phosphate buffers, which are essential for maintaining a stable pH environment for a vast array of biological reactions.[1][2] Phosphate buffers are particularly effective in the pH range of 6.2 to 8.2, which encompasses the optimal pH for many enzymatic reactions and cellular processes.[3]

Preparation of Phosphate Buffers

Phosphate buffers are typically prepared by mixing a solution of a weak acid (monobasic phosphate, e.g., sodium phosphate monobasic) with a solution of its conjugate base (dibasic phosphate, e.g., this compound). The final pH of the buffer is determined by the ratio of the two components.

Table 1: Preparation of 0.1 M Sodium Phosphate Buffer Solutions at 25°C

| Desired pH | Volume of 0.1 M Sodium Phosphate Monobasic (NaH₂PO₄) (mL) | Volume of 0.1 M Sodium Phosphate Dibasic (Na₂HPO₄) (mL) |

| 5.8 | 92.0 | 8.0 |

| 6.0 | 87.7 | 12.3 |

| 6.2 | 81.5 | 18.5 |

| 6.4 | 73.5 | 26.5 |

| 6.6 | 62.5 | 37.5 |

| 6.8 | 49.0 | 51.0 |

| 7.0 | 38.0 | 62.0 |

| 7.2 | 28.0 | 72.0 |

| 7.4 | 19.0 | 81.0 |

| 7.6 | 13.0 | 87.0 |

| 7.8 | 8.5 | 91.5 |

| 8.0 | 5.3 | 94.7 |

To prepare these buffers, mix the indicated volumes and add distilled water to a final volume of 200 mL.

Phosphate-Buffered Saline (PBS)

One of the most ubiquitous buffers in biological research is Phosphate-Buffered Saline (PBS). Its isotonic nature and non-toxicity to cells make it ideal for a variety of applications, including cell washing, sample dilution, and as a base for other reagents.[4]

Table 2: Composition of 1X Phosphate-Buffered Saline (PBS), pH 7.4

| Component | Molar Concentration (mM) | Grams per 1 Liter |

| Sodium Chloride (NaCl) | 137 | 8.0 |

| Potassium Chloride (KCl) | 2.7 | 0.2 |

| Sodium Phosphate Dibasic (Na₂HPO₄) | 10 | 1.44 |

| Potassium Phosphate Monobasic (KH₂PO₄) | 1.8 | 0.24 |

Applications in Enzymology

The stability of pH is paramount in enzyme assays to ensure optimal activity and to obtain reliable kinetic data. Phosphate buffers are widely used for this purpose; however, it is crucial to recognize that the buffer components themselves can sometimes influence enzyme activity.[5]

Comparative Analysis of Buffer Effects on Enzyme Kinetics

A study comparing the effects of different buffers on the activity of metalloenzymes revealed that the choice of buffer can significantly impact kinetic parameters.[6] For the Mn²⁺-dependent dioxygenase BLC23O, the kinetic parameters varied notably between HEPES, Tris-HCl, and sodium phosphate buffers.

Table 3: Influence of Buffer Identity on the Kinetic Parameters of Metalloenzyme BLC23O

| Buffer (at optimal pH) | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (mM⁻¹s⁻¹) | K_d_ for Mn²⁺ (µM) |

| HEPES (pH 7.6) | 0.54 ± 0.02 | 0.45 ± 0.01 | 0.84 ± 0.02 | 1.49 ± 0.05 |

| Tris-HCl (pH 7.4) | 0.88 ± 0.03 | 0.35 ± 0.01 | 0.40 ± 0.01 | 1.79 ± 0.01 |

| Sodium Phosphate (pH 7.2) | 0.24 ± 0.01 | 0.15 ± 0.00 | 0.63 ± 0.02 | 55.37 ± 3.65 |

These data highlight that while sodium phosphate buffer resulted in the highest substrate affinity (lowest K_m_), it also led to a significantly lower turnover number (k_cat_) and a much weaker binding of the essential metal cofactor (higher K_d_) for this particular enzyme. This underscores the importance of empirical testing when selecting a buffer for a novel enzyme assay.

Role in Protein Purification

Sodium phosphate buffers are extensively used in various stages of protein purification protocols due to their strong buffering capacity and compatibility with common chromatography techniques.

Experimental Protocol: Elution in Immobilized Metal Affinity Chromatography (IMAC)

This protocol outlines the use of a phosphate buffer for the elution of a His-tagged protein from a Ni-NTA affinity column.

Materials:

-

Lysis Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 10 mM Imidazole, pH 8.0

-

Wash Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 20 mM Imidazole, pH 8.0

-

Elution Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 250 mM Imidazole, pH 8.0

-

Ni-NTA Agarose Resin

-

Chromatography Column

Methodology:

-

Equilibrate the Ni-NTA column with 5-10 column volumes of Lysis Buffer.

-

Load the clarified cell lysate containing the His-tagged protein onto the column.

-

Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elute the His-tagged protein from the column by applying the Elution Buffer.

-

Collect the eluted fractions and analyze for the presence of the target protein using SDS-PAGE.

References

- 1. rpicorp.com [rpicorp.com]

- 2. mdpi.com [mdpi.com]

- 3. Effects of Phosphate Buffer in Parenteral Drugs on Particle Formation from Glass Vials [jstage.jst.go.jp]

- 4. biopharminternational.com [biopharminternational.com]

- 5. This compound, 7782-85-6 [thegoodscentscompany.com]

- 6. Sodium phosphate, dibasic, heptahydrate API Manufacturers | Suppliers | Drug Master Files (DMF) | CEP | Pharmacompass.com [pharmacompass.com]

fundamental principles of phosphate buffer systems in biological research

For Researchers, Scientists, and Drug Development Professionals

Phosphate (B84403) buffer systems are a cornerstone of biological research, essential for maintaining stable physiological pH conditions in a wide array of experimental settings. Their properties closely mimic the internal environment of the human body, making them indispensable in cell culture, drug development, and various biochemical and molecular assays. This in-depth technical guide explores the core principles of phosphate buffers, their preparation, and critical considerations for their use in a research environment.

Fundamental Principles of Phosphate Buffers

The effectiveness of a phosphate buffer stems from the equilibrium between a weak acid, dihydrogen phosphate (H₂PO₄⁻), and its conjugate base, monohydrogen phosphate (HPO₄²⁻).[1] This equilibrium is central to resisting significant pH changes upon the addition of an acid or a base. Phosphoric acid (H₃PO₄) is a triprotic acid, meaning it can donate three protons, and has three pKa values: pKa₁, pKa₂, and pKa₃.[2][3] The most biologically relevant equilibrium for phosphate buffers is the second dissociation, centered around pKa₂, which is approximately 7.2.[2][4] This value is remarkably close to the physiological pH of most biological systems, which is typically maintained around 7.4.[5][6]

The buffering action can be summarized by the following reactions:

-

When a strong acid is added, the monohydrogen phosphate ion acts as a weak base to neutralize the excess H⁺ ions: HPO₄²⁻ + H⁺ ⇌ H₂PO₄⁻ [7]

-

When a strong base is added, the dihydrogen phosphate ion acts as a weak acid to neutralize the excess OH⁻ ions: H₂PO₄⁻ + OH⁻ ⇌ HPO₄²⁻ + H₂O [1]

The relationship between pH, the pKa, and the ratio of the conjugate base to the weak acid is described by the Henderson-Hasselbalch equation :

pH = pKa₂ + log₁₀([HPO₄²⁻]/[H₂PO₄⁻]) [8]

This equation is fundamental for preparing phosphate buffers of a desired pH by adjusting the relative concentrations of the acidic and basic phosphate species.

Quantitative Data for Phosphate Buffer Systems

For reproducible and accurate experimental outcomes, a precise understanding of the quantitative parameters of phosphate buffers is crucial.

| Parameter | Value(s) | Notes |

| pKa values of Phosphoric Acid (H₃PO₄) | pKa₁ = 2.15[4][9] | Primarily relevant for buffering in highly acidic conditions. |

| pKa₂ = 7.20 [2][3] | The most critical value for biological buffers , providing optimal buffering capacity around physiological pH. | |

| pKa₃ = 12.37[2] | Relevant for buffering in highly alkaline conditions. | |

| Optimal Buffering Range | pH 5.8 to 8.0 | Based on the pKa₂ value, the effective buffering range is generally considered to be pKa ± 1. |

| Physiological pH | ~7.4[5][6] | The target pH for most in vitro biological applications to mimic the conditions of the human body. |

| Isotonic Concentration | Matches the osmolarity of the human body.[10] | Phosphate-buffered saline (PBS) is formulated to be isotonic. |

Experimental Protocols

A 10x stock solution is convenient for storage and can be diluted to a 1x working solution as needed.

Materials:

-

Sodium chloride (NaCl)

-

Potassium chloride (KCl)

-

Disodium hydrogen phosphate (Na₂HPO₄)

-

Potassium dihydrogen phosphate (KH₂PO₄)

-

Distilled water (dH₂O)

-

Hydrochloric acid (HCl) for pH adjustment

-

Magnetic stirrer and stir bar

-

pH meter

-

Graduated cylinder and beaker or Duran bottle

Procedure:

-

To prepare 1 liter of 10x PBS, start with 800 mL of distilled water in a suitable container.[10]

-

Add the following reagents to the water and stir until fully dissolved:[10]

-

80.1 g of NaCl

-

2.0 g of KCl

-

14.4 g of Na₂HPO₄

-

2.7 g of KH₂PO₄

-

-

Once the salts are completely dissolved, adjust the pH to 7.4 using HCl.[10]

-

Add distilled water to bring the final volume to 1 liter.[10]

-

Sterilize the solution by autoclaving on a liquid cycle.[10]

-

Store the 10x PBS at room temperature.[10]

Procedure:

-

To prepare 1 liter of 1x PBS, add 100 mL of the 10x PBS stock solution to 900 mL of distilled water.[10]

-

Mix the solution thoroughly.

-

The 1x PBS is ready for use. For sterile applications, ensure it is prepared under aseptic conditions.

Materials:

-

Sodium chloride (NaCl)

-

Potassium chloride (KCl)

-

Disodium hydrogen phosphate (Na₂HPO₄)

-

Potassium dihydrogen phosphate (KH₂PO₄)

-

Distilled water (dH₂O)

-

Hydrochloric acid (HCl) for pH adjustment

Procedure:

-

To prepare 1 liter of 1x PBS, dissolve the following reagents in 800 mL of distilled water:[5]

-

8 g of NaCl

-

0.2 g of KCl

-

1.44 g of Na₂HPO₄

-

0.24 g of KH₂PO₄

-

-

Adjust the pH of the solution to 7.4 with HCl.[5]

-

Add distilled water to a final volume of 1 liter.[5]

-

Sterilize by autoclaving or filtration.[11]

-

Store at room temperature.[11]

Visualizations

Caption: The equilibrium of the phosphate buffer system.

Caption: Workflow for the preparation of 1x PBS.

Applications in Biological Research and Drug Development

Phosphate buffers are ubiquitous in life sciences research due to their non-toxic and isotonic properties.[6][11]

-

Cell Culture: PBS is widely used to wash cells before dissociation, for transporting cells or tissue, and for diluting substances.[5][11] Its isotonic nature prevents cells from rupturing or shrinking due to osmotic stress.[12]

-

Drug Formulation: Phosphates are used as excipients in drug formulations to maintain pH stability, which is crucial for the efficacy and shelf-life of many biopharmaceutical products.[13]

-

Biochemical Assays: Many enzymatic reactions are pH-sensitive. Phosphate buffers are used to maintain a constant pH to ensure optimal enzyme activity.[14]

-

Biomolecule Dilution and Drying: PBS can be used as a diluent and for drying biomolecules, as the water molecules structure around the substance, preventing denaturation.[11]

Advantages and Disadvantages

| Advantages | Disadvantages |

| Wide Buffering Range: Can be used to prepare buffers over a wide pH range due to the multiple pKa values of phosphoric acid.[15] | Precipitation with Divalent Cations: Phosphate ions can precipitate with divalent cations like Ca²⁺ and Mg²⁺.[15] |

| pH Stability with Temperature: The pH of phosphate buffers is less sensitive to temperature changes compared to other buffers like Tris.[15] | Inhibition of Enzymatic Reactions: Phosphates can act as inhibitors for certain enzymes.[16] |

| Physiologically Relevant: The pKa₂ is very close to physiological pH.[7] | Potential for Microbial Growth: Phosphate is a nutrient and can support microbial growth if solutions are not properly sterilized and stored.[16] |

| Low Cost and Easy Preparation: The reagents are readily available and inexpensive, and the preparation is straightforward.[15] | Precipitation in Ethanol: Phosphate precipitates in the presence of ethanol, making it unsuitable for DNA or RNA precipitation protocols.[16] |

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Phosphoric acid - Wikipedia [en.wikipedia.org]

- 3. Phosphoric Acid [commonorganicchemistry.com]

- 4. brainly.com [brainly.com]

- 5. PBS (Phosphate Buffered Saline) (1X, pH 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 6. Phosphate Buffers | See Why and How to Use Phosphate Buffers [weberscientific.com]

- 7. Phosphate buffer - WikiLectures [wikilectures.eu]

- 8. Guide to Making a Simple Phosphate Buffer [thoughtco.com]

- 9. global.oup.com [global.oup.com]

- 10. stjohnslabs.com [stjohnslabs.com]

- 11. mlsu.ac.in [mlsu.ac.in]

- 12. researchgate.net [researchgate.net]

- 13. lohmann-minerals.com [lohmann-minerals.com]

- 14. biologydiscussion.com [biologydiscussion.com]

- 15. The Role, Advantages And Disadvantages Of Biological Buffers (PB, Tris, Glycine) - News - Hunan Hui Bai Yi New Materials Co.,Ltd. [hbynm.com]

- 16. What are the disadvantages of phosphate buffer? | AAT Bioquest [aatbio.com]

Methodological & Application

Application Note: Preparation of 0.1 M Sodium Phosphate Dibasic Heptahydrate Buffer Solution

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium phosphate (B84403) buffer is a widely used buffer system in biological and chemical research due to its buffering capacity within the physiological pH range of 5.8 to 8.0.[1] This application note provides a detailed protocol for the preparation of a 0.1 M sodium phosphate buffer solution using sodium phosphate dibasic heptahydrate. The protocol includes calculations, step-by-step instructions, and a workflow diagram for clarity.

Reagents and Materials

-

This compound (Na₂HPO₄·7H₂O)

-

Sodium Phosphate Monobasic Monohydrate (NaH₂PO₄·H₂O) or a suitable acid for pH adjustment (e.g., phosphoric acid or hydrochloric acid)

-

Deionized (DI) or distilled (dH₂O) water

-

Beakers and graduated cylinders

-

Magnetic stirrer and stir bar

-

pH meter

-

Weighing balance

-

Volumetric flasks

Key Compound Information

| Compound | Formula | Molecular Weight ( g/mol ) |

| This compound | Na₂HPO₄·7H₂O | 268.07[2][3] |

| Sodium Phosphate Monobasic Monohydrate | NaH₂PO₄·H₂O | 137.99[4] |

Experimental Protocol: Preparation of 1 L of 0.1 M Sodium Phosphate Buffer

This protocol describes the preparation of a 0.1 M phosphate buffer by preparing stock solutions of 0.2 M sodium phosphate dibasic and 0.2 M sodium phosphate monobasic, and then mixing them to achieve the desired pH.

3.1. Preparation of 0.2 M Sodium Phosphate Dibasic Stock Solution (1 L)

-

Weigh: Accurately weigh out 53.614 g of this compound (Na₂HPO₄·7H₂O).

-

Dissolve: Add the powder to a beaker containing approximately 800 mL of deionized water.

-

Stir: Place the beaker on a magnetic stirrer and stir until the powder is completely dissolved.

-

Adjust Volume: Transfer the solution to a 1 L volumetric flask and add deionized water to the mark. Invert the flask several times to ensure thorough mixing.

3.2. Preparation of 0.2 M Sodium Phosphate Monobasic Stock Solution (1 L)

-

Weigh: Accurately weigh out 27.6 g of sodium phosphate monobasic monohydrate (NaH₂PO₄·H₂O).

-

Dissolve: Add the powder to a beaker containing approximately 800 mL of deionized water.

-

Stir: Place the beaker on a magnetic stirrer and stir until the powder is completely dissolved.

-

Adjust Volume: Transfer the solution to a 1 L volumetric flask and add deionized water to the mark. Invert the flask several times to ensure thorough mixing.

3.3. Preparation of 0.1 M Phosphate Buffer (pH 7.4)

-

Combine Stock Solutions: In a new beaker, combine the volumes of the 0.2 M stock solutions as indicated in the table below to achieve the desired pH. For a pH of 7.4, you would typically mix specific volumes of the monobasic and dibasic solutions. A common starting point for a 1 L final volume of 0.1 M buffer at pH 7.4 is to mix 19.0 mL of the 0.2 M monobasic stock with 81.0 mL of the 0.2 M dibasic stock.

-

Dilute: Add 100 mL of deionized water to the mixture of the two stock solutions. This brings the total volume to 200 mL and the buffer concentration to 0.1 M. To prepare 1 L, scale up the volumes accordingly (e.g., 95 mL of monobasic stock, 405 mL of dibasic stock, and 500 mL of water).

-

Check and Adjust pH: Calibrate the pH meter and measure the pH of the solution. If necessary, adjust the pH by adding small volumes of the 0.2 M monobasic stock solution (to lower the pH) or the 0.2 M dibasic stock solution (to raise the pH).

-

Final Volume: Once the desired pH is achieved, transfer the solution to a volumetric flask and add deionized water to reach the final desired volume (e.g., 1 L).

Quantitative Data

Table 1: Mass of this compound for 0.1 M Solution

| Final Volume (mL) | Mass of Na₂HPO₄·7H₂O (g) |

| 100 | 2.68 |

| 250 | 6.70 |

| 500 | 13.40 |

| 1000 (1 L) | 26.81 |

Table 2: Volumes of 0.2 M Stock Solutions for 100 mL of 0.1 M Phosphate Buffer

| Desired pH | Volume of 0.2 M NaH₂PO₄ (mL) | Volume of 0.2 M Na₂HPO₄ (mL) |

| 6.0 | 43.85 | 6.15 |

| 6.5 | 31.5 | 18.5 |

| 7.0 | 18.5 | 31.5 |

| 7.2 | 14.0 | 36.0 |

| 7.4 | 9.5 | 40.5 |

| 7.5 | 8.0 | 42.0 |

| 8.0 | 2.65 | 47.35 |

Note: The volumes in Table 2 are approximate. It is crucial to verify the final pH with a calibrated pH meter and adjust as necessary.

Workflow Diagram

Caption: Workflow for preparing 0.1 M sodium phosphate buffer.

Conclusion

This protocol provides a reliable method for preparing a 0.1 M sodium phosphate buffer solution. Accurate measurements of reagents and precise pH adjustments are critical for the successful preparation and performance of the buffer in various scientific applications. Always use freshly calibrated equipment and high-purity reagents to ensure the quality of the buffer.

References

Preparation of Phosphate-Buffered Saline (PBS) using Sodium Phosphate Dibasic Heptahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphate-Buffered Saline (PBS) is a versatile and widely used buffer solution in biological research, drug development, and various scientific applications. Its isotonic nature and ability to maintain a constant pH make it an ideal medium for a multitude of procedures, including cell culture, immunoassays, and protein chemistry.[1] This document provides a detailed protocol for the preparation of PBS using sodium phosphate (B84403) dibasic heptahydrate, ensuring a consistent and reliable buffer for your experimental needs.

Reagent and Equipment Data

A 10X stock solution is typically prepared and subsequently diluted to a 1X working solution to ensure accuracy and consistency. The following tables summarize the required reagents and their quantities for preparing 1 liter of 10X and 1X PBS solutions.

Table 1: Molar Masses of Reagents

| Reagent Name | Chemical Formula | Molar Mass ( g/mol ) |

| Sodium Phosphate Dibasic Heptahydrate | Na₂HPO₄·7H₂O | 268.07[2][3][4][5][6] |

| Potassium Phosphate Monobasic | KH₂PO₄ | 136.09[7][8][9][10] |

| Sodium Chloride | NaCl | 58.44[1][8][9][10] |

| Potassium Chloride | KCl | 74.55[7] |

Table 2: Composition for 1 Liter of 10X PBS Solution

| Reagent | Molar Concentration (10X) | Mass (grams) |

| Sodium Chloride (NaCl) | 1.37 M | 80.06 |

| Potassium Chloride (KCl) | 27 mM | 2.01 |

| This compound (Na₂HPO₄·7H₂O) | 100 mM | 26.81 |

| Potassium Phosphate Monobasic (KH₂PO₄) | 18 mM | 2.45 |

Table 3: Final Concentrations in 1X PBS Solution

| Component | Molar Concentration (1X) |

| NaCl | 137 mM |

| KCl | 2.7 mM |

| Na₂HPO₄ | 10 mM |

| KH₂PO₄ | 1.8 mM |

Experimental Protocol

This protocol outlines the steps for preparing a 10X PBS stock solution and its subsequent dilution to a 1X working solution.

Materials and Equipment:

-

This compound (Na₂HPO₄·7H₂O)

-

Potassium Phosphate Monobasic (KH₂PO₄)

-